molecular formula C15H16ClN3 B6319854 1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl) CAS No. 1048664-16-9

1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl)

Cat. No.: B6319854
CAS No.: 1048664-16-9
M. Wt: 273.76 g/mol
InChI Key: RQQXWGCXGAXACA-UHFFFAOYSA-N
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Description

Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .


Synthesis Analysis

The synthesis of related compounds often involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

The metabolism of related compounds can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .


Physical and Chemical Properties Analysis

Phenethylamine is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .

Mechanism of Action

Target of Action

The compound 1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl) is a derivative of phenethylamine . Phenethylamine acts as a central nervous system stimulant in humans by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . Therefore, it’s plausible that the compound might have similar targets.

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This results in changes in neurotransmitter levels, which can affect various physiological processes.

Biochemical Pathways

The compound might affect the Shikimate and Ehrlich pathways, which are involved in the biosynthesis of aromatic compounds . Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The downstream effects of these pathways can influence a variety of biological processes, including neurotransmission.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . It has a short half-life and is excreted via the kidneys . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.

Result of Action

Phenethylamine acts as a central nervous system stimulant and to a lesser extent, as a neurotransmitter in the human central nervous system . It might also have potential therapeutic applications, as suggested by studies on 2-phenethylamine-based structures .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, phenethylamine is found in many organisms and foods, such as chocolate, especially after microbial fermentation . The compound’s action might also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The future directions of research could involve studying the metabolic pathways of new analogs of the compound, their potencies, and their effects on health .

Properties

IUPAC Name

1-(2-phenylethyl)benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;/h1-7,10-11H,8-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXWGCXGAXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048664-16-9
Record name 1H-Benzimidazol-5-amine, 1-(2-phenylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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